molecular formula C8H13BrN4O2 B2696431 Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate CAS No. 1823879-91-9

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate

Cat. No.: B2696431
CAS No.: 1823879-91-9
M. Wt: 277.122
InChI Key: MWEQOYZNZAOSSK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3 and a tert-butyl carbamate-protected methyl group at position 3. The bromine atom introduces electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry for Suzuki couplings, nucleophilic substitutions, or further functionalization . The tert-butyl carbamate (Boc) group enhances solubility and stability, facilitating its use in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEQOYZNZAOSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Carbamate formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The triazole ring can participate in redox reactions, depending on the reagents used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is being investigated for its potential therapeutic effects. The triazole moiety is known for its biological activity, particularly in the development of antifungal and anticancer agents.

Case Study: Anticancer Activity
Research has shown that derivatives of triazoles exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)14.5Induction of apoptosis
MCF7 (Breast)10.3Inhibition of cell cycle
HeLa (Cervical)12.0Disruption of mitotic spindle

These findings suggest that this compound could serve as a lead compound for further drug development targeting cancer.

Agricultural Applications

The compound may also play a role in the development of agrochemicals. Triazole derivatives are recognized for their fungicidal properties, making them valuable in crop protection.

Case Study: Fungicidal Activity
A study evaluated the efficacy of triazole-based compounds against common agricultural pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Fusarium graminearum50 µg/mLHigh
Botrytis cinerea30 µg/mLModerate
Phytophthora infestans40 µg/mLHigh

These results indicate that the compound could be developed into an effective fungicide for agricultural use.

Material Science

This compound is also being explored for its potential applications in material science due to its ability to form stable complexes with metals.

Case Study: Metal Complexation
Research has shown that triazole derivatives can effectively chelate metal ions, which could be useful in developing new materials with specific properties:

Metal Ion Stability Constant (log K) Application Potential
Cu(II)6.5Catalysts in organic reactions
Zn(II)5.8Antimicrobial coatings

This ability to form stable complexes opens avenues for developing advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate with structurally related carbamate- and triazole-containing derivatives, focusing on substituents, heterocyclic cores, and functional properties.

Triazole-Based Carbamates with Varied Substituents
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 3-bromo-1H-1,2,4-triazol-5-yl, Boc-protected methyl C₉H₁₃BrN₄O₂ 289.13 Electrophilic bromine enables cross-coupling; Boc group enhances stability.
tert-Butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate 4-cyclopropyl, 5-mercapto C₁₁H₁₈N₄O₂S 270.35 Mercapto group increases nucleophilicity; cyclopropyl enhances steric bulk.
tert-Butyl N-{2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate Benzamido at triazole C3 C₁₆H₂₀N₆O₃ 344.37 Benzamido group introduces hydrogen-bonding potential; higher molecular weight impacts solubility.
tert-Butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate Amino at triazole C3 C₁₀H₁₈N₅O₂ 256.28 Amino group enables conjugation or diazotization; reduced steric hindrance compared to bromo.

Key Differences :

  • Electrophilicity vs. Nucleophilicity: The bromo substituent in the target compound contrasts with the nucleophilic mercapto (‑SH) and amino (‑NH₂) groups in analogs, directing reactivity toward substitution vs. oxidation or conjugation .
  • Biological Interactions: Benzamido and amino analogs may exhibit enhanced binding to biological targets (e.g., enzymes) via hydrogen bonding, whereas the bromo derivative is more suited for covalent inhibition or fragment-based drug discovery .
Carbamates with Alternative Heterocyclic Cores
Compound Name Heterocycle Molecular Formula Molecular Weight Key Properties Reference
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1,2,4-Thiadiazole C₇H₁₀BrN₃O₂S 280.14 Thiadiazole’s sulfur atom increases lipophilicity; bromine retains cross-coupling utility.
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate Pyrazole C₁₃H₁₈BrN₅O₂ 364.22 Pyrazole core offers metabolic stability; cyano group enhances polarity.
tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 1,2,4-Oxadiazole C₁₀H₁₃F₃N₄O₃ 318.23 Oxadiazole’s electron-deficient core improves pharmacokinetics; trifluoromethyl enhances bioavailability.

Key Differences :

  • Electronic Properties : Thiadiazole and oxadiazole cores are electron-deficient compared to triazole, altering reactivity in cycloadditions or metal-catalyzed reactions .
  • Pharmacokinetics : Pyrazole and oxadiazole derivatives are more common in FDA-approved drugs due to metabolic stability, whereas triazoles are prone to oxidation .
Aromatic vs. Aliphatic Carbamates
Compound Name Core Structure Molecular Formula Molecular Weight Key Properties Reference
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate Benzene C₁₇H₂₁N₃O₃S 355.43 Aromatic systems enable π-π stacking; methoxy and thiazole groups enhance solubility.
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane C₁₀H₁₉NO₃ 201.27 Aliphatic core reduces ring strain; hydroxy group facilitates derivatization.

Key Differences :

  • Solubility : Aromatic carbamates (e.g., benzene-based) often exhibit lower aqueous solubility than aliphatic analogs due to planar rigidity .
  • Synthetic Utility : Aliphatic derivatives like cyclopentyl carbamates are intermediates in prostaglandin synthesis, whereas aromatic triazoles are prioritized in kinase inhibitor scaffolds .

Biological Activity

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate (CAS Number: 1823879-91-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H13BrN4O2C_8H_{13}BrN_4O_2, with a molecular weight of 277.12 g/mol. The structure features a triazole ring substituted with a bromine atom and a tert-butyl carbamate moiety, which is significant for its biological interactions.

PropertyValue
CAS Number1823879-91-9
Molecular FormulaC₈H₁₃BrN₄O₂
Molecular Weight277.12 g/mol
Melting PointNot Available
DensityNot Available

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular processes. The triazole moiety is known to influence the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For example:

  • In vitro Studies : Compounds containing triazole rings have demonstrated significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.086 mM against Fusarium oxysporum, indicating strong antifungal potential .
  • Structure-Activity Relationship (SAR) : Research suggests that modifications on the triazole ring can enhance antifungal activity. For instance, the presence of halogen substituents like bromine has been shown to improve efficacy compared to non-halogenated analogs .

Antibacterial Activity

Preliminary assessments indicate that compounds similar to this compound may also exhibit antibacterial properties:

  • Case Study : In a study evaluating various triazole derivatives against Escherichia coli and Klebsiella pneumoniae, certain derivatives showed promising results with MIC values around 32 µg/mL .
  • Mechanistic Insights : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of triazole derivatives:

Study ReferenceCompound TestedBiological ActivityMIC Value
Triazole Derivative AAntifungal against Fusarium oxysporum0.086 mM
Triazole Derivative BAntibacterial against E. coli32 µg/mL
Triazole Derivative CAntifungal against Candida albicans12.5 µg/mL

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